2-Methylpropan-1-amine;2-methylpropanoic acid

Thermal Properties Process Safety Volatility

Isobutylammonium isobutyrate (CAS 94005-97-7), also designated as 2-Methylpropan-1-amine;2-methylpropanoic acid, is an organic salt composed of the isobutylammonium cation (conjugate acid of isobutylamine) and the isobutyrate anion (conjugate base of isobutyric acid). The compound has a molecular formula of C8H19NO2 and a molecular weight of 161.24 g/mol.

Molecular Formula C8H19NO2
Molecular Weight 161.24 g/mol
CAS No. 94005-97-7
Cat. No. B12654917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpropan-1-amine;2-methylpropanoic acid
CAS94005-97-7
Molecular FormulaC8H19NO2
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC(C)CN.CC(C)C(=O)O
InChIInChI=1S/C4H11N.C4H8O2/c1-4(2)3-5;1-3(2)4(5)6/h4H,3,5H2,1-2H3;3H,1-2H3,(H,5,6)
InChIKeyXCQOQTXTVHAEHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isobutylammonium Isobutyrate (CAS 94005-97-7): Technical Baseline for Procurement and Selection


Isobutylammonium isobutyrate (CAS 94005-97-7), also designated as 2-Methylpropan-1-amine;2-methylpropanoic acid, is an organic salt composed of the isobutylammonium cation (conjugate acid of isobutylamine) and the isobutyrate anion (conjugate base of isobutyric acid) . The compound has a molecular formula of C8H19NO2 and a molecular weight of 161.24 g/mol . It belongs to the class of alkylammonium carboxylate salts, which find applications as intermediates in pharmaceutical and agrochemical synthesis, as well as in the production of surfactants and specialty chemicals . The compound is also recognized as a potential precursor for ionic liquids with tailored physicochemical properties .

Why Isobutylammonium Isobutyrate (CAS 94005-97-7) Cannot Be Substituted by Generic Alkylammonium Salts


The substitution of isobutylammonium isobutyrate with other in-class alkylammonium carboxylates is not straightforward due to the compound's specific cation-anion pairing, which governs its distinct physicochemical and performance profile . Both the branched-chain isobutylammonium cation and the branched isobutyrate anion contribute to properties such as volatility, thermal stability, and solubility that cannot be replicated by linear or smaller-chain analogs . Differences in vapor pressure, boiling point, and flash point directly impact process safety, handling, and purification requirements, making generic substitution without quantitative justification a significant risk in regulated synthetic workflows .

Isobutylammonium Isobutyrate (CAS 94005-97-7): Quantified Differentiation Evidence Guide


Comparative Thermal Volatility Profile: Isobutylammonium Isobutyrate vs. Isobutylamine Free Base

Isobutylammonium isobutyrate exhibits a substantially higher boiling point and flash point compared to its free amine component, isobutylamine, which translates into reduced volatility and a wider liquid handling range. The free amine isobutylamine boils at approximately 66°C at standard pressure, whereas the isobutyrate salt exhibits a boiling point of 155.2°C at 760 mmHg . The flash point of the salt is reported as 58.1°C, contrasting with the free amine's much lower flash point . This differential is critical for processes where amine volatility presents safety or containment challenges.

Thermal Properties Process Safety Volatility

Ionic Liquid Precursor Potential: Structural Basis for Physicochemical Differentiation

Research on sulfonic acid-functionalized ionic liquids identifies the isobutylammonium cation as a viable building block for tuning ionic liquid properties such as acidity, density, and viscosity [1]. While direct performance data for the isobutyrate salt is limited in the open literature, the structural pairing of the branched isobutylammonium cation with the isobutyrate anion distinguishes it from other common ionic liquid precursors like imidazolium or pyridinium salts. The isobutyrate anion offers a different hydrophobicity and steric profile compared to halides or simple carboxylates like acetate or formate, which influences the final ionic liquid's solubility and thermal behavior [1].

Ionic Liquids Physicochemical Properties Functional Materials

Synthesis Convenience: Direct Neutralization vs. Multi-Step Alternative Routes

Isobutylammonium isobutyrate is prepared via a straightforward acid-base neutralization between isobutylamine and isobutyric acid, a process that is scalable and does not require specialized catalysts or extreme conditions . This contrasts with the synthesis of certain functionalized analogs, such as sulfonic acid-functionalized isobutylammonium ionic liquids, which require more complex multi-step synthetic pathways and specialized starting materials . For applications where the isobutyrate anion is specifically desired, the direct neutralization route offers a more direct and potentially more cost-effective procurement or in-situ generation strategy compared to sourcing pre-formed, more exotic ammonium salts.

Synthetic Methodology Process Efficiency Procurement

Isobutylammonium Isobutyrate (CAS 94005-97-7): Optimized Application Scenarios Based on Quantitative Evidence


High-Temperature Organic Synthesis Requiring Reduced Amine Volatility

For synthetic sequences involving nucleophilic amine catalysis or stoichiometric amine use at elevated temperatures (e.g., 60-120°C), substituting the free amine isobutylamine with the isobutyrate salt can significantly reduce vapor pressure and amine loss. The salt's boiling point of 155.2°C provides a much wider operational window compared to the free amine's ~66°C boiling point . This is particularly advantageous in reactions like amidation or transamination where water removal or sustained heating is required without the need for high-pressure vessels to contain volatile amine vapors .

Ionic Liquid Synthesis with Tailored Anion Properties

Researchers developing new ionic liquids for catalysis, separation, or electrochemistry can utilize isobutylammonium isobutyrate as a precursor to introduce the branched isobutyrate anion. This anion imparts different solubility and thermal stability characteristics compared to linear carboxylates or inorganic anions, offering a distinct property set for task-specific ionic liquid design . The compound serves as a starting point for synthesizing sulfonic acid-functionalized or other derivatized isobutylammonium ionic liquids with tunable acidity and viscosity .

Pharmaceutical Intermediate Production with Defined Safety Profile

In the production of pharmaceutical intermediates where isobutylamine is a building block, using the isobutyrate salt can simplify process safety management. The higher flash point (58.1°C) of the salt, compared to the highly flammable free amine, reduces fire risk during storage and handling . Furthermore, the salt form can facilitate easier purification or isolation of the desired amine component after a synthetic step, as the salt's physical properties differ from those of the free amine and common organic solvents .

Agrochemical and Surfactant Synthesis via Controlled Amine Release

Applications requiring a controlled release or in-situ generation of isobutylamine can benefit from the isobutyrate salt. The salt's dissociation equilibrium can be tuned by reaction conditions (e.g., pH, temperature), providing a method to regulate the concentration of free amine available for reaction. This is relevant in the synthesis of certain agrochemicals and specialty surfactants where a steady, low concentration of the nucleophilic amine is desired to minimize side reactions .

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